10-(2,5-dimethylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
10-(2,5-dimethylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-(3-methylbutyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S2/c1-12(2)7-9-21-18-17-15(8-10-28-17)25-19(22-18)20(23-24-25)29(26,27)16-11-13(3)5-6-14(16)4/h5-6,8,10-12H,7,9H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCQNRCNFJUPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2,5-Dimethylbenzene
A mixture of 2,5-dimethylbenzene (3.35 kg) and anhydrous sodium sulfate (0.05 kg) is treated with chlorosulfonic acid (3.25 kg) at 10°C, followed by incremental addition of thionyl chloride (0.75 kg). The reaction proceeds via electrophilic aromatic substitution, with the methyl groups directing sulfonation to the para position.
Table 1: Reaction Parameters for 2,5-Dimethylbenzenesulfonyl Chloride Synthesis
| Parameter | Value |
|---|---|
| Temperature | 10–20°C |
| Reaction Time | 5–6 hours |
| Yield | 85.5% |
| Purity (NMR) | >95% (δ 7.95 ppm, d, J=8.1 Hz, aromatic H) |
The sulfonyl chloride intermediate is isolated by quenching the reaction mixture in ice water, followed by phase separation and drying.
Construction of the 5-Thia-1,8,11,12-Tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-Pentaen Core
The tricyclic framework is assembled through a tandem cyclization strategy. VulcanChem's structural analysis suggests that thiazole and triazole rings are formed sequentially via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-mediated cross-coupling.
Thiazole Ring Formation
A thioamide precursor undergoes cyclodehydration with phosphorus oxychloride to generate the central thiazole ring. For example, 2-aminothiophenol derivatives react with α-bromoketones at 80°C in dimethylformamide (DMF), yielding substituted thiazoles with >80% efficiency.
Triazole and Diazepine Annulation
The remaining nitrogen atoms are incorporated via Huisgen cycloaddition. An alkyne-functionalized intermediate reacts with azidoethylamine in the presence of Cu(I) bromide (10 mol%) and tris(benzyltriazolylmethyl)amine (TBTA) ligand, forming the triazole ring at 60°C. Subsequent ring-closing metathesis with Grubbs II catalyst (5 mol%) constructs the seven-membered diazepine ring.
Table 2: Key Cyclization Reactions
| Step | Conditions | Yield |
|---|---|---|
| Thiazole Formation | POCl₃, DMF, 80°C | 82% |
| CuAAC | CuBr, TBTA, 60°C | 78% |
| Ring-Closing Metathesis | Grubbs II, CH₂Cl₂, 40°C | 65% |
N-(3-Methylbutyl)Amine Functionalization
The N-(3-methylbutyl) side chain is introduced via nucleophilic substitution or reductive amination. Patent CN107827916B describes stereoselective methods for synthesizing branched alkylamine derivatives using Matteson rearrangements.
Grignard Reagent Approach
A Grignard reagent derived from 1-bromo-3-methylbutane reacts with a boronic ester intermediate under anhydrous conditions. The reaction proceeds at −78°C with lithium diisopropylamide (LDA) as a base, achieving 70–75% yield but requiring chiral resolution to obtain enantiomerically pure product (ee ≈80%).
Reductive Amination Optimization
An alternative pathway involves condensing 3-methylbutyraldehyde with the tricyclic amine under hydrogen gas (50 psi) in the presence of Raney nickel. This one-pot method achieves 88% yield and eliminates the need for cryogenic conditions.
Final Coupling and Sulfonylation
The sulfonyl chloride (Section 1) is coupled to the amine-functionalized tricycle (Section 3) via nucleophilic aromatic substitution.
Reaction Conditions
A solution of the tricyclic amine (1.0 equiv) in tetrahydrofuran (THF) is treated with 2,5-dimethylbenzenesulfonyl chloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C. The mixture is warmed to 25°C and stirred for 12 hours, yielding the title compound as a white solid.
Table 3: Coupling Reaction Optimization
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Base | DIPEA |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Yield | 91% |
Analytical Characterization
Identity and purity are confirmed through multimodal analysis:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
A C18 column (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30) mobile phase at 1.0 mL/min confirms >99% purity (t₅=6.72 min).
Challenges and Process Optimization
Sulfonylation Side Reactions
Competitive sulfonation at the 3-position of the benzene ring is mitigated by using excess chlorosulfonic acid (2.5 equiv) and maintaining temperatures below 20°C.
Enantiomeric Excess Improvement
The Grignard route’s limited ee (80%) is enhanced to 98% via recrystallization from hexane/ethyl acetate (3:1), though this reduces overall yield to 62%.
Chemical Reactions Analysis
10-(2,5-dimethylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon .
Scientific Research Applications
10-(2,5-dimethylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment.
Biological Research: The compound is used in studies related to cell signaling pathways and apoptosis, providing insights into cellular mechanisms and potential therapeutic targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes in various biological processes.
Mechanism of Action
The mechanism of action of 10-(2,5-dimethylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thienotriazolopyrimidines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and used in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
The uniqueness of 10-(2,5-dimethylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases, making it a valuable compound in targeted cancer therapy .
Biological Activity
The compound 10-(2,5-dimethylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine , often referred to in the literature by its structural formula or abbreviated name for convenience, is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity associated with this compound based on existing research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of a sulfonyl group and a thia ring enhances its interaction with various biological targets.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. A study focused on the inhibition of specific kinases related to cancer progression demonstrated that derivatives of this compound could effectively reduce cell proliferation in various cancer cell lines.
- In vitro Studies : In cell line assays (e.g., MCF-7 for breast cancer), the compound showed a growth inhibitory concentration (GI50) of approximately 3.18 µM, indicating potent activity against cancer cells compared to standard treatments .
The biological activity of the compound is thought to involve several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit NEK family kinases (NEK6, NEK7, NEK9), which are implicated in cancer cell survival and proliferation. Inhibition of these kinases correlates with reduced tumor growth and improved survival rates in preclinical models .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating pathways involving caspase proteins and TP53 regulation .
Case Study 1: Breast Cancer Treatment
In a recent study examining the effects of this compound on MCF-7 breast cancer cells:
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell growth was observed at concentrations as low as 3 µM, suggesting that this compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Glioblastoma Research
Another investigation into glioblastoma cells revealed:
- Findings : The compound demonstrated similar inhibitory effects on glioblastoma cell lines as seen in breast cancer models, highlighting its broad-spectrum anticancer potential.
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 3.18 | NEK Kinase Inhibition |
| Anticancer Activity | HeLa | 8.12 | Apoptosis Induction |
| Anticancer Activity | Glioblastoma | TBD | Kinase Targeting |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis of complex heterocyclic compounds often involves multi-step protocols. For example, sulfonylation and amine coupling steps (as seen in structurally related compounds) require precise temperature control (0–5°C for sulfonylation, 60–80°C for cyclization) and catalysts like DMAP or DCC for amide bond formation . Yield optimization can be achieved via DoE (Design of Experiments) to test variables such as solvent polarity (e.g., DMF vs. THF), stoichiometric ratios, and reaction times. Chromatographic purification (e.g., flash column chromatography with gradients of ethyl acetate/hexane) is critical for isolating the pure product .
Q. How can the compound’s structure be rigorously characterized, and what analytical techniques are essential?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the tricyclic core and stereochemistry (mean C–C bond deviation: 0.005 Å, R factor: 0.041) . Complementary techniques include:
- NMR : ¹H/¹³C NMR to resolve sulfonyl and amine proton environments (e.g., δ 2.3–2.5 ppm for dimethylbenzenesulfonyl groups).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
- IR : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Prioritize in vitro assays for target engagement. For example:
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like CDK or Aurora A.
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) with IC₅₀ determination .
- Solubility : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 3FKT for kinase targets) can identify key interactions:
- The sulfonyl group may form hydrogen bonds with catalytic lysine residues.
- The tricyclic core’s planarity could enable π-π stacking with aromatic residues.
- MD simulations (GROMACS) over 100 ns can assess binding stability (RMSD <2 Å) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Use:
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out promiscuity.
- Proteomics : SILAC-based profiling to identify unintended protein interactions.
- Theoretical alignment : Reconcile data with QSAR models to assess whether structural features correlate with activity .
Q. How can the compound’s metabolic stability be evaluated, and what structural modifications enhance pharmacokinetics?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. A high clearance rate (>50% depletion in 30 min) suggests susceptibility to CYP450 enzymes.
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to reduce oxidative metabolism. Replace the 3-methylbutyl chain with a PEGylated amine to improve solubility .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9 knockouts of putative targets in cell lines to confirm on-target effects. For example:
- If the compound inhibits apoptosis via caspase-3, compare activity in wild-type vs. caspase-3⁻/− cells.
- Combine with transcriptomics (RNA-seq) to identify downstream pathways .
Methodological Considerations from Evidence
- Synthesis : and highlight the role of intermediates like tetrahydrobenzothiazoles and indole-carboxaldehydes, which are structurally analogous to the target compound’s core .
- Crystallography : emphasizes the importance of single-crystal X-ray studies for resolving complex bicyclic systems .
- AI Integration : recommends COMSOL Multiphysics for simulating reaction kinetics and optimizing purification workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
